2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Overview
Description
“2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide” is a chemical compound with the CAS Number: 1379811-27-4 . It has a molecular weight of 309.75 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-[1-(chloroacetyl)-3-oxo-2-piperazinyl]-N-phenylacetamide . The InChI code is 1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.75 . It is stored at a temperature of 28 C .Scientific Research Applications
Pharmacological Potential
Research into compounds with similar structural characteristics, such as diketopiperazines (DKPs), has shown that these molecules exhibit a wide range of bioactive properties, potentially including antitumor, neuroprotective, immune-modulating, and metabolic regulatory activities. These findings suggest that "2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide" could be explored for similar pharmacological applications, given the importance of structural motifs in determining biological activity (Wang et al., 2013).
Environmental and Toxicological Studies
The study of environmental hazards and therapeutic applications of compounds such as Dichloroacetate (DCA) indicates a dual role for chemicals depending on their concentration and application context. This duality suggests that "2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide" might also possess unique environmental or therapeutic roles worth investigating, especially in relation to human health and potential environmental impact (Stacpoole, 2010).
properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAOUSLJPCTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.